![molecular formula C7H7N3O B2523859 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol CAS No. 1779747-29-3](/img/structure/B2523859.png)
1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
“1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” is an organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . 3-Hydroxypyridine derivatives, which this compound is a part of, are structural analogues of vitamin B6 and have a wide range of pharmacological properties, such as antioxidant properties .
Synthesis Analysis
The synthesis of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives has been reported in various studies . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involving “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives have been discussed in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” can be found in various resources .Scientific Research Applications
- The synthesis of compound 1 involves various methods, including starting from preformed pyrazoles or pyridines. Researchers have explored diverse substituents at positions N1, C3, C4, C5, and C6 .
Synthesis and Structural Features
Drug Design and Optimization
Mechanism of Action
The mechanism of action of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives has been studied in the context of their inhibitory activities against TRKA . TRKs are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Safety and Hazards
Future Directions
The future directions for the study of “1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol” and its derivatives are promising. The compound has potential for further exploration, especially in the context of its inhibitory activities against TRKA . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are also a subject of ongoing research .
properties
IUPAC Name |
1-methyl-2H-pyrazolo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-4-8-3-2-5(6)7(11)9-10/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLWJNXFJBTKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-ol |
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